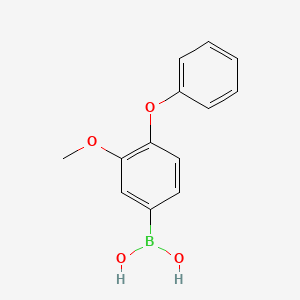

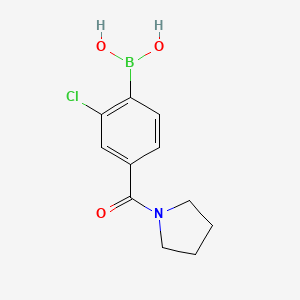

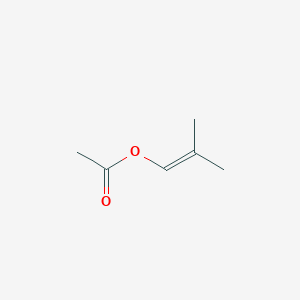

![molecular formula C8H9N3 B3240910 3,5-二甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 1449008-19-8](/img/structure/B3240910.png)

3,5-二甲基-1H-吡唑并[3,4-b]吡啶

描述

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is a derivative of 1H-Pyrazole, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, one nitrogen atom, and one nitrogen atom at the 1-position .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A review published in 2022 summarized the synthetic strategies and approaches to these derivatives from 2017 to 2021 . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is also available as a 2d Mol file . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been discussed in various studies . For instance, a study mentioned a plausible mechanism for the newly developed one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .科学研究应用

激酶抑制

3,5-二甲基-1H-吡唑并[3,4-b]吡啶是一种通用的杂环支架,在激酶抑制剂的设计中显示出了巨大的潜力。它具有通过多种结合模式与激酶相互作用的能力,特别是在铰链区,使其成为开发有效且选择性激酶抑制剂的关键元素。该支架的结构元素类似于吡咯并[2,3-b]吡啶和吲唑,使其能够实现多种激酶结合模式,并有助于其在激酶抑制剂开发中频繁出现。这种多功能性反映在许多专利和出版物中,这些专利和出版物突出了其在靶向广泛激酶中的应用,强调了其在药物化学和药物发现中的重要性(Wenglowsky, 2013)。

催化和有机合成

吡唑并[3,4-b]吡啶核在催化和有机合成领域也至关重要。杂环 N-氧化物衍生物,包括由吡唑并[3,4-b]吡啶合成的衍生物,已被证明可用作合成中间体,并在药物应用中具有广泛的用途。它们在形成金属配合物、设计催化剂以及促进不对称催化和合成中的作用已得到充分证明。这些衍生物表现出显着的生物活性,包括抗癌、抗菌和抗炎特性,突出了它们在高级化学和药物开发研究中的广泛应用范围(Li 等,2019)。

作用机制

Target of Action

The primary target of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some have shown acceptable activity in inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .

Pharmacokinetics

One of the synthesized derivatives of this compound, referred to as compound c03, has been reported to possess good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine are primarily its inhibitory effects on TRKs . This inhibition can prevent the proliferation and differentiation of cells, thereby potentially preventing the development and progression of cancers .

生化分析

Biochemical Properties

It is known that pyrazolo[3,4-b]pyridines are commonly used in the synthesis of kinase inhibitors . The pyrazolo portion of the molecule can act as a hydrogen bond center, while the pyridine portion can have a π–π stacking interaction with certain amino acids like phenylalanine .

Molecular Mechanism

Given its structural similarity to kinase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3,5-dimethyl-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-6(2)10-11-8(7)9-4-5/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGQRZSKYBXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2N=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269754 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449008-19-8 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

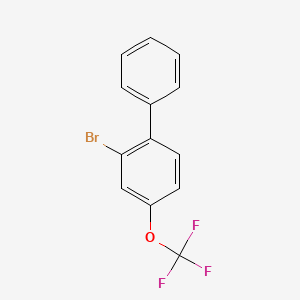

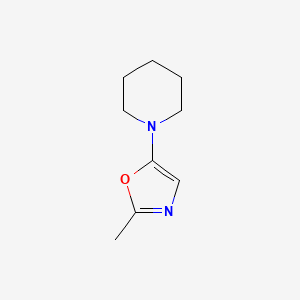

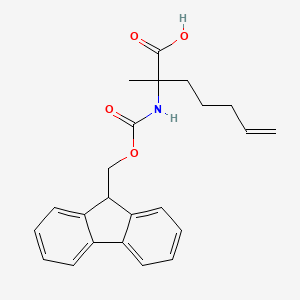

![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)

![1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3240882.png)